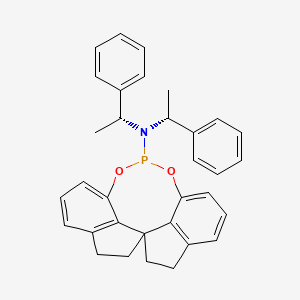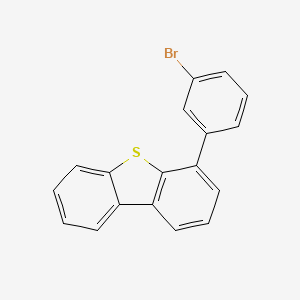
4-(3-溴苯基)二苯并噻吩
描述
4-(3-Bromophenyl)dibenzothiophene is a complex chemical compound that belongs to the family of dibenzothiophenes, which are organic compounds comprising of two benzene rings fused to a thiophene ring . The presence of the 3-bromophenyl functional group makes this compound unique . It is also known as BPhDBT.
Physical And Chemical Properties Analysis
4-(3-Bromophenyl)dibenzothiophene has a predicted boiling point of 486.7±20.0 °C and a predicted density of 1.483±0.06 g/cm3 .科学研究应用
合成和化学转化
4-(3-溴苯基)二苯并噻吩,是二苯并噻吩的衍生物,在各种化学合成和转化过程中得到了研究。Klemm和Karchesy(1978年)的研究侧重于苯并二苯基衍生物的硫桥联,以产生二苯并噻吩,强调了氢硫化氢和氧化铝等物质在这些转化中的催化作用(Klemm & Karchesy, 1978)。同样,他们对使用甲醇和钼催化剂脱硫二苯并噻吩的研究揭示了通过催化过程获得苯并二苯基和其他衍生物的潜力(Klemm & Karchesy, 1978)。
光学和电子性质
二苯并噻吩衍生物,包括4-(3-溴苯基)二苯并噻吩,已被研究其光学性质。Mikroyannidis等人(2004年)研究了含有四苯基噻吩或二苯并噻吩基团的聚(p-苯撑乙烯)衍生物,重点关注它们的光致发光和电致发光性质,这对有机电子应用至关重要(Mikroyannidis et al., 2004)。
催化和加氢脱硫
二苯并噻吩衍生物在催化中的作用,特别是在加氢脱硫中,是另一个研究兴趣领域。Houalla等人(1978年)探讨了由硫化的CoO-MoO3/γ-Al2O3催化的二苯并噻吩加氢脱硫的动力学,这对石油工业的精炼过程具有重要意义(Houalla et al., 1978)。
纳米材料和表面功能化
二苯并噻吩衍生物在纳米技术中的应用,特别是用于纳米颗粒的表面功能化,已被Querner等人(2006年)研究。他们讨论了含有碳二硫酸酯基的寡聚和聚噻吩的制备和应用,用于各种半导体和金属纳米颗粒的表面功能化(Querner et al., 2006)。
化石燃料中的生物脱硫
在环境科学中一个有趣的应用是使用二苯并噻吩衍生物对化石燃料进行生物脱硫。Rhee等人(1998年)分离出一株Gordona菌株,能够将二苯并噻吩转化为2-羟基联苯,展示了在柴油中减少硫含量的潜力,这是环境管理中的一个重要方面(Rhee et al., 1998)。
安全和危害
未来方向
属性
IUPAC Name |
4-(3-bromophenyl)dibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrS/c19-13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)20-18(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHWZEWMZMHZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)dibenzo[b,d]thiophene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

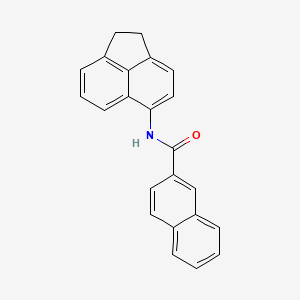
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)
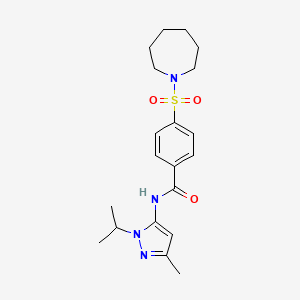

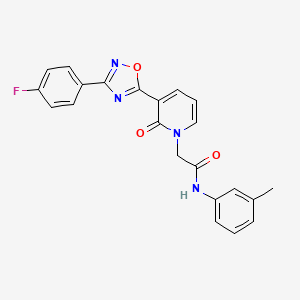
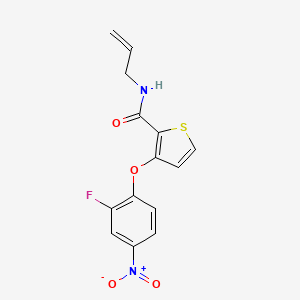

![N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2418562.png)
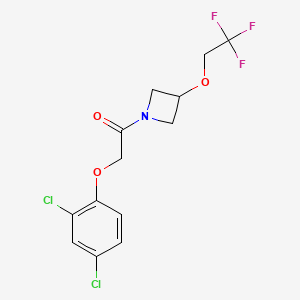
![Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2418564.png)
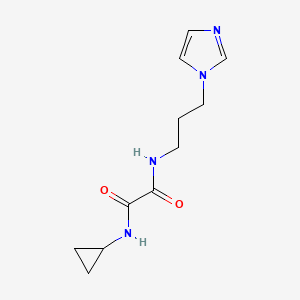
![4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2418568.png)
